6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile
Description
6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile is a heterocyclic compound featuring a pyran ring core substituted with a bromophenyl group at position 6, a methylsulfanyl (SCH₃) moiety at position 4, and a carbonitrile group at position 2. This compound’s structure suggests applications in medicinal chemistry and materials science, though its exact properties require experimental validation.
Properties
CAS No. |
61380-87-8 |
|---|---|
Molecular Formula |
C13H8BrNO2S |
Molecular Weight |
322.18 g/mol |
IUPAC Name |
6-(4-bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C13H8BrNO2S/c1-18-12-6-11(17-13(16)10(12)7-15)8-2-4-9(14)5-3-8/h2-6H,1H3 |
InChI Key |
QLIZWGWIQMJGMB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable thiol reagent.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, often using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile can undergo various chemical reactions, including:
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Primary amine
Substitution: Various substituted aromatic compounds
Scientific Research Applications
6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile is a heterocyclic compound with a pyran ring and substituents including a bromophenyl and a methylsulfanyl group. Its molecular formula is C12H8BrN2O2S. The carbonitrile functional group in its structure contributes to its chemical reactivity and potential biological activities.
Potential Applications
Pyran derivatives, such as this compound, have a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The bromophenyl group may enhance these activities because of its electron-withdrawing effects, which can increase the compound's reactivity towards biological targets.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry because of its biological activity and could be a lead compound for the development of new pharmaceuticals for various diseases, especially inflammation and cancer. Interaction studies could focus on its binding affinity with various biological receptors or enzymes to elucidate its mechanism of action and potential therapeutic effects. Techniques such as molecular docking simulations and in vitro assays can provide insights into how this compound interacts at the molecular level with target proteins or nucleic acids.
Materials Science
Its unique structure also makes it a candidate for materials science applications where heterocycles are utilized.
Structural Comparison
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Bromophenyl group enhances reactivity | Antimicrobial, anticancer |
| 6-(Phenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile | No halogen substituent | Antioxidant |
| 5-(4-Bromophenyl)-2-thioxo-3-pyrrolidinone | Different heterocycle | Antiinflammatory |
| 7-(4-Chlorophenyl)-2-oxopyran-3-carbonitrile | Chlorine substituent | Antimicrobial |
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile depends on its specific application:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The target compound is compared to four analogues (Table 1), highlighting substituent effects on molecular weight, electronic properties, and solubility.
Table 1: Structural and Molecular Comparison
*Estimated based on atomic composition; experimental validation required.
Key Observations:
- Piperidinyl vs. Methylsulfanyl (Row 2 vs. Target) : The piperidinyl group introduces a tertiary amine, enhancing hydrogen-bonding capacity and solubility in polar solvents compared to the lipophilic SCH₃ group .
- Furan vs. Pyran Ring (Row 3) : The furan derivative (C₁₁H₅BrN₂O₂) has a smaller, more rigid ring, reducing steric bulk but increasing ring strain. This may lower thermal stability compared to the pyran-based target compound .
- Chlorophenyl vs.
Spectroscopic and Reactivity Differences
FT-IR Signatures :
- The target compound’s 2-oxo group is expected to show a carbonyl stretch near 1700 cm⁻¹, while the carbonitrile (CN) group appears at ~2200 cm⁻¹. Substituents like piperidinyl (electron-donating) may lower the carbonyl frequency, whereas bromophenyl (electron-withdrawing) could raise it .
- The furan derivative () lacks a pyran ring, leading to distinct conjugation patterns and altered UV-Vis absorption profiles.
- Hydrogen Bonding and Crystal Packing: The methylsulfanyl group in the target compound is less polar than the piperidinyl analogue, reducing its ability to form intermolecular hydrogen bonds. This difference may lead to variations in crystal packing efficiency, as modeled by SHELX and ORTEP-3 software . Graph set analysis () suggests that compounds with hydrogen-bond donors (e.g., piperidinyl) form more robust supramolecular networks than sulfur-containing analogues.
Biological Activity
6-(4-Bromophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyran ring with a bromophenyl group and a methylsulfanyl substituent. Its molecular formula is , and it has been identified by various databases under different identifiers, including PubChem CID 4089059 .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain studies suggest that the compound may induce apoptosis in cancer cells.
- Enzyme Modulation : The compound may act as a modulator of methyl modifying enzymes, influencing gene expression and cellular signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : The compound could interact with specific receptors, altering cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may induce oxidative stress in target cells, leading to cell death.
Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | ROS generation |
Antimicrobial Activity
Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity with an MIC (Minimum Inhibitory Concentration) ranging from 50 to 100 µg/mL.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
